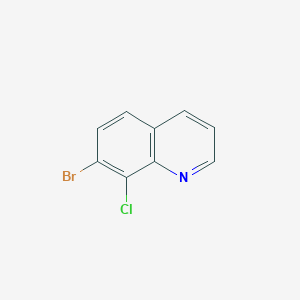

7-Bromo-8-chloroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-8-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYGIBBNXCBDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857469 | |

| Record name | 7-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429790-80-6 | |

| Record name | 7-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-8-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-8-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 7-Bromo-8-chloroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The narrative is structured to deliver not just a procedural outline, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility. This document delves into the strategic selection of precursors, the rationale behind the chosen reaction sequence, detailed experimental protocols, and the critical aspects of reaction mechanisms and safety considerations. The synthesis is presented as a logical and efficient two-step process, commencing with the regioselective bromination of 8-hydroxyquinoline to afford the key intermediate, 7-bromo-8-hydroxyquinoline, followed by a deoxychlorination reaction to yield the final target compound. This guide is intended to be a valuable resource for researchers engaged in the synthesis of complex heterocyclic scaffolds and the development of novel molecular entities.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery and development, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The versatility of the quinoline nucleus, which allows for functionalization at various positions, has led to the development of a wide array of derivatives with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.

The introduction of halogen atoms onto the quinoline framework can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 7-bromo-8-chloro substitution pattern on the quinoline ring presents a unique combination of electronic and steric properties, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide focuses on a reliable and accessible synthetic route to this compound, providing a detailed and practical framework for its preparation in a laboratory setting. The presented methodology emphasizes efficiency, selectivity, and a thorough understanding of the underlying chemical principles.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is strategically designed as a two-step sequence, prioritizing the use of readily available starting materials and well-established, high-yielding chemical transformations. The chosen pathway is as follows:

-

Step 1: Regioselective Bromination of 8-Hydroxyquinoline. The synthesis commences with the selective introduction of a bromine atom at the 7-position of the 8-hydroxyquinoline ring. This is a critical step that dictates the final substitution pattern. The hydroxyl group at the 8-position acts as a powerful activating and ortho-, para-directing group, facilitating electrophilic aromatic substitution. By carefully controlling the reaction conditions and the choice of brominating agent, the desired 7-bromo isomer can be obtained in good yield.

-

Step 2: Deoxychlorination of 7-Bromo-8-hydroxyquinoline. The second step involves the conversion of the hydroxyl group of the intermediate, 7-bromo-8-hydroxyquinoline, into a chloro group. This transformation is a common and effective method for the synthesis of chloroquinolines from their hydroxy precursors and is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

This synthetic strategy offers several advantages:

-

High Regioselectivity: The directing effect of the hydroxyl group in the first step ensures the desired placement of the bromine atom.

-

Efficiency: The reactions are generally high-yielding and proceed under relatively mild conditions.

-

Scalability: The chosen reactions are amenable to scaling up for the production of larger quantities of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-8-hydroxyquinoline

This procedure details the regioselective bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) as the brominating agent.[1]

Reaction Scheme:

Materials:

-

8-Hydroxyquinoline

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 equivalent) in chloroform.

-

Cool the solution in an ice bath and add N-bromosuccinimide (1.0 equivalent) portion-wise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 12-18 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-bromo-8-hydroxyquinoline.[1]

Mechanism Insight:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the 8-position is a strong activating group, increasing the electron density of the aromatic ring and directing the incoming electrophile (bromonium ion, Br⁺, generated from NBS) to the ortho and para positions. Due to steric hindrance at the 5-position, the bromination preferentially occurs at the 7-position.

Step 2: Synthesis of this compound

This protocol describes the conversion of 7-bromo-8-hydroxyquinoline to this compound using phosphorus oxychloride (POCl₃).[2]

Reaction Scheme:

Materials:

-

7-Bromo-8-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Stirring rod

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, carefully add 7-bromo-8-hydroxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.

-

The product will precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent like dichloromethane or chloroform.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Mechanism Insight:

The conversion of the hydroxyl group to a chloro group proceeds through the formation of a chlorophosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. Subsequent attack by a chloride ion on the carbon atom bearing the ester group results in the formation of the desired 8-chloroquinoline derivative and a phosphate byproduct.

Quantitative Data and Characterization

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | 8-Hydroxyquinoline | 7-Bromo-8-hydroxyquinoline | N-Bromosuccinimide, Chloroform | ~85%[1] |

| 2 | 7-Bromo-8-hydroxyquinoline | This compound | Phosphorus oxychloride | High (typically >80%) |

Characterization of this compound:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectra will provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Safety and Handling

-

8-Hydroxyquinoline: Harmful if swallowed. Causes skin and serious eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound: As a halogenated heterocyclic compound, it should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. By providing a detailed explanation of the synthetic strategy, experimental protocols, and underlying reaction mechanisms, this document serves as a practical resource for researchers in the field of organic and medicinal chemistry. The successful synthesis of this versatile building block opens up avenues for the development of novel compounds with potential applications in drug discovery and materials science. Adherence to the described procedures and safety precautions is paramount to ensure a successful and safe experimental outcome.

References

- Manske, R. H. F. The Chemistry of Quinolines. Chemical Reviews, 1942, 30 (1), 113–144.

- Ökten, S.; et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Krishna, P.; et al. Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation.

- Al-Majedy, Y. K.; et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2021, 26(21), 6649.

-

Wikipedia. Sandmeyer reaction. ([Link])

- Ökten, S.; et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 2023, 20(6), e202300193.

-

BYJU'S. Sandmeyer Reaction Mechanism. ([Link])

-

Wikipedia. 8-Aminoquinoline. ([Link])

- Al-Busafi, S. N.; et al. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 2014, 3(1), 1-10.

- Beletskaya, I. P.; et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 2022, 26(3), 1769–1803.

-

L.S.College, Muzaffarpur. Sandmeyer reaction. ([Link])

-

Organic Chemistry Portal. Sandmeyer Reaction. ([Link])

-

Cheméo. 5-Chloro-7-bromo-8-hydroxyquinoline.pdf. ([Link])

- Google Patents. CN109053569B - Method for synthesizing 8-hydroxyquinoline. ()

- Severinsen, R. J. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. PhD Thesis, University of Sussex, 2021.

Sources

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-8-chloroquinoline

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, halogenated quinolines serve as exceptionally versatile intermediates, offering reactive handles for molecular elaboration and diversification. This technical guide provides a comprehensive scientific overview of 7-Bromo-8-chloroquinoline, a sparsely documented yet highly valuable heterocyclic building block.

Due to the limited direct experimental data available for this specific isomer, this document leverages established principles of quinoline chemistry and draws authoritative insights from closely related analogues. We will explore its core physicochemical and spectroscopic properties, propose logical and efficient synthetic pathways, detail its chemical reactivity for further functionalization, and discuss its potential applications in research and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this unique molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and material design. The following sections detail the calculated properties and predicted spectroscopic signature of this compound.

Core Chemical Properties

The key physicochemical data for this compound are summarized below. It is important to note that while the molecular formula and weight are exact, other parameters are estimated based on computational models and data from analogous structures.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned | N/A |

| Molecular Formula | C₉H₅BrClN | Calculated |

| Molecular Weight | 242.50 g/mol | Calculated |

| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to similar haloquinolines[3] |

| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, Chloroform, and DMF; low water solubility[3] | Analogy |

| LogP (Octanol/Water) | ~3.5 - 4.0 (Predicted) | Computational Estimation |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure verification and quality control. While experimental spectra for this compound are not publicly available, its expected spectral characteristics can be reliably predicted.[4][5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons at positions 2, 3, and 4 on the pyridine ring will exhibit characteristic doublet of doublets or doublet patterns. The two remaining protons at positions 5 and 6 on the benzene ring will also appear as distinct multiplets, with coupling constants indicating their ortho and meta relationships.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms of the quinoline core. The carbons bonded to the halogens (C7 and C8) will show shifts influenced by the electronegativity and anisotropic effects of bromine and chlorine.

-

Mass Spectrometry (MS): The mass spectrum will be distinguished by a prominent molecular ion peak (M⁺). Crucially, this peak will be accompanied by a characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a cluster of peaks at M, M+2, and M+4, providing unambiguous confirmation of the presence of one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to feature characteristic absorption bands for aromatic C-H stretching (~3050-3100 cm⁻¹), C=C and C=N aromatic ring stretching (~1450-1600 cm⁻¹), and C-X (C-Br, C-Cl) stretching vibrations in the fingerprint region (< 800 cm⁻¹).

Synthesis and Manufacturing Strategy

The strategic synthesis of this compound requires careful control of regioselectivity to ensure the correct placement of the halogen substituents. Direct halogenation of the parent quinoline is often unselective and difficult to control. Therefore, a more robust approach involves constructing the quinoline ring from appropriately substituted precursors.

Proposed Synthetic Pathway

A logical and field-proven approach is a multi-step synthesis beginning with a substituted aniline. The following pathway leverages well-established named reactions to provide a high degree of control.[6] The causality behind this choice lies in its ability to install substituents methodically, avoiding the formation of difficult-to-separate isomers that plague direct halogenation approaches.

Caption: Proposed synthetic workflow for this compound.

This illustrative pathway is one of several possibilities. An alternative involves bromination prior to ring formation. The choice of route would depend on starting material availability and optimization of regiochemical control.

Illustrative Experimental Protocol: Synthesis of 8-Chloroquinolin-4-ol (Step 1)

This protocol is based on the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline core.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture to 100-110 °C for 2 hours. The progress of the intermediate formation can be monitored by Thin Layer Chromatography (TLC). This step is self-validating as the disappearance of the aniline starting material indicates reaction completion.

-

Cyclization: Add the resulting anilinomethylenemalonate intermediate dropwise to a pre-heated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C. Maintain this temperature for 30-60 minutes to effect cyclization.

-

Work-up: Cool the reaction mixture and dilute with hexane to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with hexane, and then with ethyl acetate to remove impurities. The resulting solid, 8-chloroquinolin-4-ol, can be carried forward or further purified by recrystallization.

Subsequent steps would involve chlorination of the 4-hydroxyl group, followed by regioselective bromination at the 7-position, a step often directed by the existing substituents and controlled by the choice of brominating agent (e.g., N-Bromosuccinimide in sulfuric acid).[7]

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the differential reactivity of its two halogen atoms, which allows for selective and sequential functionalization.

Overview of Reactivity

The quinoline ring is an electron-deficient system, which influences the reactivity of its substituents.

-

C7-Bromo Group: The bromine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[2] This position is sterically accessible and electronically suitable for oxidative addition to a Pd(0) catalyst.

-

C8-Chloro Group: The chlorine atom at the 8-position is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions. However, under forcing conditions or with specific catalysts, it can be displaced by strong nucleophiles. Its proximity to the ring nitrogen also allows it to participate in chelation with metal catalysts, potentially modulating reactivity at other sites.

Caption: Potential derivatization pathways for this compound.

Exemplar Protocol: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol provides a general methodology for creating C-C bonds at the 7-position, a critical transformation in drug discovery for scaffold hopping and SAR (Structure-Activity Relationship) studies.[2]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction: Heat the reaction mixture to 80-110 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The self-validating nature of this protocol relies on chromatographic monitoring to confirm the formation of the new, more non-polar product.

-

Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 7-aryl-8-chloroquinoline derivative.

Applications in Research and Drug Development

Halogenated quinolines are high-value scaffolds for generating novel molecules with diverse biological activities.

-

Anticancer Agents: The quinoline core is present in numerous anticancer agents.[8][9][10] The C7 and C8 positions can be functionalized to introduce pharmacophores that interact with key cancer targets like kinases (e.g., EGFR, VEGFR) or DNA.[2] this compound is an ideal starting point for creating libraries of compounds for high-throughput screening.

-

Antimicrobial and Antiviral Agents: Quinolines have a long history as antimalarial drugs and exhibit broad-spectrum antibacterial and antifungal properties.[1][11] Recent studies have even explored hydroxyquinoline derivatives as potential inhibitors of SARS-CoV-2 viral entry.[12] The dual halogenation pattern of this compound allows for the synthesis of novel derivatives to combat drug-resistant pathogens.

-

Molecular Probes and Chelating Agents: 8-Hydroxyquinoline derivatives are well-known metal-chelating agents.[11][13] While this compound lacks the 8-hydroxyl group, it serves as a precursor to such molecules. The introduction of fluorescent moieties via cross-coupling can also lead to the development of molecular probes for biological imaging.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous haloquinolines dictates that it must be handled with care as a potentially hazardous chemical.[3][14][15]

-

Hazard Assessment: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[15] Handle as a substance with unknown long-term toxicological effects.

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or powder. Avoid contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound represents a chemical intermediate of significant untapped potential. Its unique substitution pattern provides two distinct and orthogonally reactive sites, enabling a wide range of selective chemical modifications. While direct experimental data remains limited, this guide has provided a robust framework for its synthesis, handling, and application by drawing upon established chemical principles and data from closely related analogues. For researchers and scientists in drug discovery and materials science, this compound is a valuable building block for the rational design and synthesis of novel, high-value molecules.

References

- BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. ACS Publications. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

- BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

-

Kaur, M., & Singh, M. (2019). Recent Progress in the Synthesis of Quinolines. PubMed. [Link]

- BenchChem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

- BenchChem. An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.

-

Cheméo. 5-Chloro-7-bromo-8-hydroxyquinoline.pdf. [Link]

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

-

SpectraBase. 7-bromo-5-chloro-8-quinolinol - Optional[MS (GC)] - Spectrum. [Link]

-

covid19-help.org. 7-bromo-5-chloro-8-hydroxyquinoline. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Journal of Photochemistry and Photobiology A: Chemistry. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

-

Spasiano, F., et al. (2020). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. NIH. [Link]

- Sigma-Aldrich.

-

American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

-

Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]

-

Al-Warhi, T., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. [Link]

-

Liau, L., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. PMC. [Link]

-

MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

-

Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

-

PubChem. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691. [Link]

Sources

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. 7-bromo-5-chloro-8-hydroxyquinoline | covid19-help.org [covid19-help.org]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

A Prospective Technical Guide to 7-Bromo-8-chloroquinoline: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline ring with halogens, such as bromine and chlorine, provides medicinal chemists with powerful tools to modulate the physicochemical properties and biological activity of these molecules. These halogenated quinolines often serve as versatile intermediates for the synthesis of more complex drug candidates through various cross-coupling and nucleophilic substitution reactions.[3]

Physicochemical Properties (Predicted)

The exact physicochemical properties of 7-Bromo-8-chloroquinoline have not been experimentally determined. However, we can predict these properties based on the known data of similar halogenated quinolines. The presence of both bromine and chlorine atoms is expected to significantly influence its lipophilicity, electronic distribution, and metabolic stability.

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₉H₅BrClN | Based on the chemical structure |

| Molecular Weight | ~242.5 g/mol | Calculated from the atomic weights of the constituent elements |

| Appearance | Likely a pale yellow to off-white solid | Based on the appearance of similar bromo- and chloro-quinolines[4][5] |

| Melting Point | 100-150 °C | By analogy to related di-halogenated quinolines |

| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and DMF | Halogenated aromatic compounds are typically hydrophobic |

| pKa | Weakly basic | The nitrogen atom in the quinoline ring can be protonated |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from a readily available precursor, 8-aminoquinoline. The proposed pathway involves a Sandmeyer reaction to introduce the chloro group, followed by a regioselective bromination.

Experimental Workflow: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol

Step 1: Synthesis of 8-Chloroquinoline from 8-Aminoquinoline (Sandmeyer Reaction)

-

Dissolve 8-aminoquinoline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 8-chloroquinoline by column chromatography or distillation.

Step 2: Synthesis of this compound (Electrophilic Bromination)

-

Dissolve 8-chloroquinoline in concentrated sulfuric acid.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution while stirring. The directing effect of the chloro and the quinoline nitrogen is expected to favor bromination at the 7-position.

-

Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Potential Applications in Drug Discovery

Halogenated quinolines are valuable scaffolds in drug discovery due to their ability to engage in a variety of biological interactions. The unique substitution pattern of this compound offers several avenues for the development of novel therapeutic agents.

As an Intermediate for Anticancer Agents

The chloro and bromo substituents on the quinoline ring serve as versatile handles for further chemical modifications. The differential reactivity of the C-Cl and C-Br bonds can be exploited for selective functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNA). This allows for the synthesis of diverse libraries of compounds to be screened for anticancer activity.[3]

Potential Signaling Pathway Inhibition

Quinoline-based compounds have been shown to inhibit various signaling pathways crucial for cancer cell growth and survival.[3] Derivatives of this compound could potentially target key kinases in pathways such as:

-

EGFR (Epidermal Growth Factor Receptor) Signaling: Many quinoline derivatives are known to be potent EGFR inhibitors.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling: Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy.

-

PI3K/Akt Signaling: This pathway is frequently dysregulated in various cancers.

Caption: General mechanism of action for a quinoline-based kinase inhibitor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling halogenated aromatic compounds should be followed. These compounds are often irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[7][8]

Conclusion

This compound represents a promising, albeit currently underexplored, scaffold for the development of novel therapeutic agents. The proposed synthetic route offers a practical approach to accessing this molecule. Its unique halogenation pattern provides a versatile platform for the generation of diverse chemical libraries with potential applications in oncology and other therapeutic areas. Further research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives to fully unlock their therapeutic potential.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- Santa Cruz Biotechnology. 7-Bromo-5-chloro-8-hydroxyquinoline | CAS 7640-33-7.

- LookChem. 7-bromo-5-chloro-8-hydroxyquinoline.

- Chem-Impex. 7-Bromo-5-chloro-8-hydroxyquinoline.

- Chem-Impex. 7-Bromo-5-cloro-8-hidroxiquinolina.

- ChemicalBook. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7.

- Cheméo. 5-Chloro-7-bromo-8-hydroxyquinoline.pdf.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. 8-broMo-7-chloroquinoline | 1447606-16-7.

- ChemicalBook. 7-BROMO-2-CHLORO-QUINOLINE synthesis.

- TCI Chemicals. 7-Bromo-5-chloro-8-hydroxyquinoline | 7640-33-7.

- covid19-help.org. 7-bromo-5-chloro-8-hydroxyquinoline.

- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- ChemicalBook. 7-Bromoquinolin-8-ol synthesis.

- PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Sigma-Aldrich. 7-Bromo-8-hydroxyquinoline 97 13019-32-4.

- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Sigma-Aldrich. 7-bromo-8-hydroxyquinoline.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]

- 6. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Molecular Structure of 7-Bromo-8-chloroquinoline

Abstract: This technical guide provides a comprehensive examination of 7-Bromo-8-chloroquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and synthetic research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural characteristics, predicted spectroscopic profile, and plausible synthetic and analytical workflows. By grounding theoretical analysis in the established chemistry of related quinoline derivatives, this guide offers field-proven insights and self-validating protocols to ensure scientific rigor in the handling and characterization of this compound.

Introduction: The Strategic Role of Halogenated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic placement of halogen atoms on this bicyclic system is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is a prime example of a dihalogenated quinoline where the specific positioning of bromine and chlorine atoms creates unique electronic and steric environments. Understanding the precise molecular architecture and chemical behavior of this compound is crucial for its potential application as a synthetic intermediate or a pharmacologically active agent. This guide provides the foundational knowledge required to synthesize, characterize, and safely handle this molecule.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound is defined by a quinoline core with a bromine atom at position 7 and a chlorine atom at position 8. This substitution pattern dictates its chemical personality.

-

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, which decrease the electron density of the aromatic system and lower the basicity of the quinoline nitrogen.

-

Steric Effects: The adjacent (peri) positioning of the relatively bulky bromine and chlorine atoms can induce steric strain, potentially causing slight distortions from planarity in the bicyclic system. This steric hindrance can also influence the accessibility of the nitrogen lone pair and the reactivity of the adjacent positions.

While specific experimental data for this compound is not widely published, its core properties can be reliably predicted based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale / Source |

| Molecular Formula | C₉H₅BrClN | Based on chemical structure |

| Molecular Weight | 242.50 g/mol | Based on atomic weights |

| Appearance | Off-white to yellow solid | Typical for halogenated aromatics |

| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂); Insoluble in water | High lipophilicity due to halogenation |

| Hazard Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant | Based on data for isomeric compounds[1] |

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible route involves the construction of the quinoline ring system from a pre-functionalized aniline precursor, such as via the Skraup or a related cyclization reaction.

Synthetic Workflow Diagram

Caption: A generalized two-stage workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Skraup Reaction and Chlorination

Expertise & Experience: This protocol is adapted from established methods for synthesizing substituted quinolines.[2] The Skraup reaction is a classic and robust method for forming the quinoline ring, while phosphorus oxychloride is a standard and highly effective reagent for converting a hydroxyl group to a chloro group on this scaffold.

Part A: Synthesis of 7-Bromo-8-hydroxyquinoline (Intermediate)

-

Reaction Setup: In a fume hood, cautiously add 3-bromo-2-aminophenol (1.0 eq.) to concentrated sulfuric acid (4.0 eq.) in a flask equipped with a reflux condenser and mechanical stirrer.

-

Reagent Addition: Slowly add glycerol (3.0 eq.) to the mixture. Then, add a suitable oxidizing agent (e.g., arsenic pentoxide or the aniline itself can serve this role) portion-wise, controlling any exotherm with an ice bath.

-

Cyclization: Heat the reaction mixture to 120-130°C for 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool, then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the intermediate precipitates.

-

Purification: Filter the solid, wash thoroughly with water, and dry. The crude 7-Bromo-8-hydroxyquinoline can be purified by recrystallization.

Part B: Chlorination to this compound (Final Product)

-

Reaction Setup: In a fume hood, add the dried 7-Bromo-8-hydroxyquinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

-

Chlorination: Heat the mixture to reflux (approx. 110°C) for 2-4 hours.[2] The reaction should be monitored by TLC until the starting material is consumed.

-

Workup: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Isolation: Neutralize the solution with a base. The product will precipitate as a solid.

-

Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.

Structural Characterization: A Self-Validating Analytical Workflow

Trustworthiness: The identity and purity of the final compound must be confirmed through a multi-faceted analytical approach. This workflow ensures that data from orthogonal techniques corroborates the structure, providing a high degree of confidence.

Characterization Workflow Diagram

Caption: A self-validating workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

-

High-Resolution Mass Spectrometry (HRMS): This is the most critical technique for confirming the elemental formula. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster. The most abundant peak will correspond to [C₉H₅⁷⁹Br³⁵ClN]⁺, with other peaks in the cluster having predictable relative intensities. The measured exact mass must match the calculated mass within a narrow tolerance (e.g., < 5 ppm).

-

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like CDCl₃ will show complex signals in the aromatic region (~7.5-9.0 ppm). The proton at C2, adjacent to the nitrogen, is expected to be the most deshielded (highest ppm value). The coupling constants between the remaining protons on the benzene ring (at C5 and C6) will be key to confirming their connectivity.

-

¹³C NMR Spectroscopy: The carbon spectrum will display nine distinct signals for the nine carbon atoms. The chemical shifts of C7 and C8 will be directly influenced by the attached bromine and chlorine, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N ring stretching vibrations (~1600-1450 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region (<800 cm⁻¹).

Safety, Handling, and Storage

Authoritative Grounding: Halogenated quinolines are classified as hazardous substances and must be handled with appropriate precautions.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This guide has detailed the molecular structure, predicted properties, and necessary experimental frameworks for the synthesis and characterization of this compound. The provided protocols are designed to be self-validating, ensuring a high degree of scientific integrity. The unique substitution pattern of this molecule makes it a compelling candidate for further investigation. Future research should focus on its functionalization, particularly through palladium-catalyzed cross-coupling reactions at the C7-bromo position, to generate novel libraries of compounds.[5] Subsequent screening of these derivatives for biological activity, for instance as anticancer or antimicrobial agents, could unlock its therapeutic potential.

References

Sources

The Orthogonal Reactivity of 7-Bromo-8-chloroquinoline: A Technical Guide for Strategic Functionalization

Abstract

7-Bromo-8-chloroquinoline is a versatile heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms on the quinoline core imparts a highly predictable and orthogonal reactivity, enabling selective functionalization at either the C-7 or C-8 position. This guide provides an in-depth exploration of the core reactivity principles of this compound, focusing on the chemoselective transformations that allow for the stepwise introduction of diverse molecular fragments. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions at the C-7 bromo position and nucleophilic aromatic substitution at the C-8 chloro position. This document serves as a comprehensive resource for scientists, offering not only theoretical insights but also practical, field-proven experimental protocols to facilitate the strategic design and synthesis of novel quinoline-based molecules.

Introduction: A Tale of Two Halogens on a Privileged Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] The introduction of halogen atoms onto this scaffold provides synthetic handles for molecular elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties. This compound presents a particularly interesting case due to the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, dictated by their positions on the electron-rich carbocyclic and electron-deficient pyridine rings, respectively.

The fundamental principle governing the reactivity of this molecule is the significant difference in bond dissociation energies (C-Cl > C-Br), which dictates the propensity of each halogen to participate in different reaction types.[2] Generally, the C-Br bond is more labile and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[3] Conversely, the C-8 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen, making the C-Cl bond at this position a suitable leaving group in nucleophilic aromatic substitution (SNAr) reactions. This inherent orthogonality allows for a high degree of control in synthetic strategies.

Below is a conceptual workflow illustrating the selective functionalization pathways available for this compound.

Caption: Orthogonal reactivity of this compound.

Synthesis of the this compound Scaffold

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of halogenated quinolines.[4] A common strategy involves a multi-step sequence starting from a suitably substituted aniline, followed by construction of the quinoline core and subsequent halogenation.

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

Step-by-Step Protocol (Adapted from similar syntheses):

-

Bromination of 2-Chloroaniline: To a solution of 2-chloroaniline in a suitable solvent such as acetic acid, add bromine dropwise at a controlled temperature. The regioselectivity of the bromination will be directed by the amino and chloro substituents.

-

Gould-Jacobs Reaction: The resulting 3-bromo-2-chloroaniline is then subjected to a Gould-Jacobs reaction. This involves condensation with diethyl ethoxymethylenemalonate, followed by thermal cyclization at high temperatures (typically in a high-boiling solvent like Dowtherm A) to construct the quinoline core, yielding 7-bromo-8-chloro-4-hydroxyquinoline.[4]

-

Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group. This is commonly achieved by treating the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating.[4]

Palladium-Catalyzed Cross-Coupling at the C-7 Position

The C-7 bromo substituent is the prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6] The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][8]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages by reacting the C-7 bromo position with an arylboronic acid in the presence of a palladium catalyst and a base.[1]

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf) | Catalyst choice can influence reaction efficiency. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for the transmetalation step. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic system is often used to facilitate the dissolution of both organic and inorganic reagents. |

| Temperature | 80 - 100 °C | Optimized to ensure a reasonable reaction rate while maintaining selectivity. |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the synthesis of 7-aminoquinoline derivatives by coupling this compound with primary or secondary amines.[7][9] This reaction typically requires a palladium catalyst with a bulky, electron-rich phosphine ligand.[10]

Generalized Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

-

Reagent Addition: Add the desired amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Mechanistic Overview of Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is a highly efficient method for the alkynylation of aryl halides, reacting this compound with a terminal alkyne.[3] This reaction is typically co-catalyzed by palladium and a copper(I) salt in the presence of an amine base.[11][12]

Generalized Protocol for Sonogashira Coupling:

-

Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Workup and Purification: Quench the reaction, extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C-8 Position

The C-8 chloro substituent, being on the electron-deficient pyridine ring, is activated for nucleophilic aromatic substitution (SNAr).[13] This allows for the introduction of a variety of nucleophiles, such as amines and alkoxides, selectively at this position while leaving the C-7 bromo group intact.

Generalized Protocol for SNAr with Amines:

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or NMP).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1-2.0 equiv.). A base, such as potassium carbonate or triethylamine, may be added if the amine salt is not desired as a byproduct.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash the solid. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion: A Platform for Molecular Diversity

The orthogonal reactivity of this compound makes it a powerful building block for the synthesis of complex, highly functionalized quinoline derivatives. The ability to selectively address either the C-7 or C-8 position through well-established and reliable synthetic methodologies provides researchers with a high degree of control and flexibility in molecular design. The palladium-catalyzed cross-coupling reactions at the C-7 bromo position and nucleophilic aromatic substitution at the C-8 chloro position are not mutually exclusive; they can be employed in a sequential manner to create intricate molecular architectures. This technical guide provides a solid foundation of the principles and practical protocols for harnessing the unique reactivity of this compound, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines. BenchChem.

- BenchChem. (2025). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene. BenchChem.

- Cabrera-Pérez, L. C., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197–14210.

- Chevallier, F., & Mongin, F. (2012). Lithiations and Magnesiations on Quinoline and Isoquinoline. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 93–129). Springer.

- Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 6(20), 13035–13048.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

- Kumar, A., & Sharma, G. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 56(38), 5265–5269.

- Oprean, R., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(7), 654-657.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

- El-Gaby, M. S. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224–1233.

- El-Sayed, M. A. A., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 14(1), 1013–1022.

- Kotha, S., & Lahiri, K. (2001). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 66(23), 7724–7727.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Save My Exams. (2025). Reactivity of the Halogens. Save My Exams.

-

Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

- Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 648–653.

- MDPI. (2020).

- Al-Ostoot, F. H., et al. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of the Korean Chemical Society, 57(4), 497–502.

- Suggs, J. W., & Pearson, G. D. N. (1980). Facile synthesis of 8-substituted quinolines. The Journal of Organic Chemistry, 45(8), 1514–1515.

- Filo. (2025).

- ResearchGate. (2009). ChemInform Abstract: First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction.

-

Bentham Science. (n.d.). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Bentham Science. [Link]

- National Institutes of Health. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

- ResearchGate. (2009). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benthamscience.com [benthamscience.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 7-Bromo-8-chloroquinoline Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The strategic placement of substituents on the quinoline core is a key strategy for modulating biological activity, and halogenated quinolines are particularly valuable in this regard. Halogens can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.[7]

The 7-bromo-8-chloroquinoline scaffold, in particular, offers a unique combination of electronic and steric properties. The presence of two distinct halogens at positions 7 and 8 provides orthogonal handles for further chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this valuable scaffold and its derivatives, grounded in established chemical principles and supported by detailed experimental insights.

PART 1: Foundational Strategies for Quinoline Ring Construction

The synthesis of the quinoline core is a well-established field with several named reactions that have stood the test of time, alongside modern, metal-catalyzed approaches that offer milder conditions and broader substrate scope.

Classical Cyclization Strategies

The Skraup Synthesis: Named after Zdenko Hans Skraup, this is one of the oldest and most direct methods for quinoline synthesis.[8] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9]

The mechanism begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[9] The aniline then undergoes a Michael addition to acrolein, followed by cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. Subsequent oxidation furnishes the aromatic quinoline ring. While effective, the reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate.[8][10]

The Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[11][12] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[13] This method is more versatile than the Skraup synthesis as it allows for the introduction of substituents on the pyridine ring of the quinoline system.[14][15]

The Gould-Jacobs Reaction for 4-Hydroxyquinoline Intermediates

The Gould-Jacobs reaction is a powerful and reliable method for constructing the quinoline scaffold, leading specifically to 4-hydroxyquinoline derivatives.[16] These intermediates are exceptionally useful because the 4-hydroxy group can be readily converted into a 4-chloro group, which is a key reactive site for nucleophilic aromatic substitution.[2][17][18]

The reaction proceeds in two main stages:

-

Condensation: An aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form a diethyl anilinomethylenemalonate intermediate.[17]

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether), which induces cyclization to form an ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.[16]

Modern Transition-Metal-Catalyzed Approaches

In recent years, transition-metal catalysis has emerged as a dominant force in heterocyclic synthesis, offering efficient and versatile routes to quinolines under milder conditions.[3][4] These methods often involve C-H activation, cross-coupling, and domino reactions, allowing for the construction of complex, polysubstituted quinolines from readily available starting materials.[4][19] Catalysts based on palladium, copper, and nickel have been extensively used for these transformations.[4][20]

PART 2: Strategic Synthesis of the this compound Core

The synthesis of this compound requires a multi-step approach, carefully considering the introduction of the two halogen atoms and the formation of the quinoline ring. Below are two plausible and scientifically sound synthetic pathways.

Pathway A: Ring Formation Followed by Sequential Halogenation

This strategy focuses on first constructing the 8-chloroquinoline core and then introducing the bromine atom at the 7-position through regioselective electrophilic aromatic substitution.

Caption: Synthetic Pathway A for this compound.

Causality Behind Experimental Choices:

-

Step 1: Synthesis of 8-Chloroquinoline: Starting with 2-chloroaniline ensures the chlorine atom is correctly positioned at what will become the 8-position of the quinoline ring. A classical method like the Skraup or Doebner-von Miller reaction can be employed for the cyclization.

-

Step 2: Regioselective Bromination: The next critical step is the selective bromination at the C7 position. In the quinoline ring, electrophilic substitution is generally directed to the benzene ring portion. The existing electron-withdrawing chloro group at C8 will deactivate the ring, but the directing effect of the heterocyclic nitrogen typically favors substitution at the C5 and C7 positions. By carefully controlling the reaction conditions and using a suitable brominating agent like N-Bromosuccinimide (NBS), selective bromination at C7 can be achieved. Metal-free halogenation protocols have been developed that offer excellent regioselectivity for 8-substituted quinolines.[21]

Pathway B: Pre-functionalized Aniline and Gould-Jacobs Cyclization

This more versatile approach involves synthesizing a di-halogenated aniline precursor first, followed by the Gould-Jacobs reaction to build the quinoline core. This pathway provides a 4-hydroxyquinoline intermediate, which is readily converted to the highly reactive 4-chloro derivative, a valuable precursor for further diversification.

Caption: Synthetic Pathway B via the Gould-Jacobs Reaction.

Causality Behind Experimental Choices:

-

Step 1: Synthesis of 3-Bromo-2-chloroaniline: This key starting material sets the final substitution pattern. Its synthesis would typically start from a commercially available substituted aniline or nitrotoluene, followed by standard halogenation and reduction steps.

-

Step 2: Gould-Jacobs Reaction: This reaction is chosen for its reliability in producing 4-hydroxyquinolines.[2] The condensation with EMME followed by high-temperature cyclization is a robust sequence.[17]

-

Step 3: Chlorination: The resulting 7-bromo-8-chloro-4-hydroxyquinoline is then converted to the 4-chloro derivative. Phosphorus oxychloride (POCl₃) is the standard and highly effective reagent for this transformation.[2][17] The product, 7-bromo-4,8-dichloroquinoline, is a versatile building block for synthesizing a wide range of derivatives.

PART 3: Experimental Protocols & Data

The following protocols are detailed, self-validating methodologies based on established procedures for analogous structures.

Protocol 1: Synthesis of 7-Bromo-8-chloro-4-hydroxyquinoline (via Pathway B, Step 2)

This protocol outlines the Gould-Jacobs reaction to form the quinoline core.

Workflow Diagram:

Caption: Experimental workflow for the Gould-Jacobs reaction.

Step-by-Step Methodology:

-

In a round-bottom flask, combine 3-bromo-2-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (EMME, 1.1 equivalents).

-

Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aniline.

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((3-bromo-2-chlorophenyl)amino)methylene)malonate can often be used directly in the next step.

-

In a separate flask equipped for high-temperature reactions, heat a high-boiling solvent like diphenyl ether to 250°C.

-

Slowly add the crude intermediate from step 3 to the hot solvent. The cyclization is typically rapid and the product may begin to precipitate. Maintain the temperature for 20-40 minutes.

-

Allow the mixture to cool to below 100°C, then add a hydrocarbon solvent such as hexane to dilute the mixture and complete the precipitation.

-

Filter the solid product, wash thoroughly with hexane to remove the diphenyl ether, followed by a wash with ethanol.

-

Dry the solid under vacuum to yield 7-bromo-8-chloro-4-hydroxyquinoline.

Protocol 2: Synthesis of 7-Bromo-4,8-dichloroquinoline (via Pathway B, Step 3)

This protocol details the conversion of the 4-hydroxy group to a 4-chloro group.

Step-by-Step Methodology:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents.

-

To a flask, add 7-bromo-8-chloro-4-hydroxyquinoline (1.0 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Crucial Step: Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic quenching process.

-